The compound can be classified as an imidazole carboxylic acid, specifically featuring a fluorobenzyl substituent. Imidazole derivatives have been extensively studied for their biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The synthesis of 1-(2-Fluorobenzyl)-1H-imidazole-2-carboxylic acid has been explored in various research studies, indicating its relevance in drug discovery and development .
The synthesis of 1-(2-Fluorobenzyl)-1H-imidazole-2-carboxylic acid typically involves several steps that utilize various reagents and conditions. One common synthetic route includes:
The molecular structure of 1-(2-Fluorobenzyl)-1H-imidazole-2-carboxylic acid can be described as follows:
The compound exhibits tautomeric forms due to the presence of nitrogen atoms in the imidazole ring, which can affect its reactivity and interaction with biological targets .
1-(2-Fluorobenzyl)-1H-imidazole-2-carboxylic acid can participate in various chemical reactions:
The mechanism of action for compounds like 1-(2-Fluorobenzyl)-1H-imidazole-2-carboxylic acid often involves:
Studies have shown that modifications on the imidazole ring can significantly affect pharmacological activity, underscoring the importance of structural optimization in drug design .
The physical and chemical properties of 1-(2-Fluorobenzyl)-1H-imidazole-2-carboxylic acid include:
These properties make it suitable for various applications in pharmaceutical formulations .
The applications of 1-(2-Fluorobenzyl)-1H-imidazole-2-carboxylic acid are diverse:
Structure-guided optimization of 1H-imidazole-2-carboxylic acid (ICA) derivatives represents a paradigm shift in developing metallo-β-lactamase (MBL) inhibitors. Rational design focuses on strategic substitutions at the imidazole N1 position to enhance target engagement with Verona Integron-encoded MBLs (VIMs), particularly VIM-2 expressed in resistant Pseudomonas aeruginosa. X-ray crystallographic analyses reveal that fluorobenzyl substituents ingeniously interact with flexible active-site loops of B1 MBLs, creating optimal hydrophobic contacts and hydrogen-bonding networks. Derivative 55 (featuring optimized fluorobenzyl substitution) demonstrates exceptional potency, achieving >50-fold enhancement in meropenem synergy against engineered Escherichia coli and clinical P. aeruginosa isolates compared to unsubstituted ICA scaffolds [2].
The anchor pharmacophore model necessitates balancing target affinity with bacterial penetration. Molecular modifications reducing polar surface area while maintaining ionization potential enable cytoplasmic accumulation in Gram-negative pathogens. This principle guided the incorporation of fluorobenzyl groups—enhancing membrane permeability without compromising Zn²⁺-chelation capacity at the MBL active site. Crystallographic data confirm that optimal fluorobenzyl substituents induce conformational stabilization in VIM-2’s L3/L10 loops, directly interfering with carbapenem hydrolysis [2].
Table 1: Structure-Activity Relationship of Key ICA Derivatives
Derivative | N1-Substituent | VIM-2 IC₅₀ (µM) | MER Synergy (FIC Index) | Cellular Penetration |
---|---|---|---|---|
ICA | H | >100 | >8 | Low |
55 | 2-Fluorobenzyl | 0.15 ± 0.03 | 0.25 | High |
Analog 7 | 4-Fluorobenzyl | 1.8 ± 0.2 | 2.0 | Moderate |
Synthesis of 1-(2-fluorobenzyl)-1H-imidazole-2-carboxylic acid employs regioselective N-alkylation followed by carboxylation/oxidation, with route selection critically impacting yield and purity. A validated three-step approach utilizes:
An advanced patent route leverages Suzuki-Miyaura cross-coupling for early-stage diversification: 3-Iodo-1H-pyrazolo[3,4-b]pyridine reacts with (2-fluorobenzyl)zinc(II) chloride under Pd(PPh₃)₄ catalysis (THF, 65°C), followed by formamidine formation with ammonium chloride in methanol/acetic acid. This achieves 76% overall yield with HPLC purity >99%—critical for pharmaceutical applications [3].
Table 2: Comparison of Synthetic Methods for Fluorobenzyl-Imidazole Carboxylates
Method | Conditions | Yield (%) | Advantages | Limitations |
---|---|---|---|---|
Direct C2-Lithiation | n-BuLi, THF, −78°C; then CO₂ | 70–75 | Regioselective | Cryogenic conditions required |
H₂O₂ Oxidation | 30% H₂O₂, H₂O, RT, 72h | 95–97 | Mild, metal-free | Long reaction time |
Suzuki-Formamidine Route | Pd(PPh₃)₄, Zn(CN)₂, NH₄Cl/MeOH/HOAc | 76 (3 steps) | Scaffold diversification | Pd contamination risk |
The ortho-fluorine position on the benzyl ring governs electronic, steric, and pharmacokinetic properties. Comparative studies of ortho-, meta-, and para-fluorobenzyl isomers reveal that the 2-fluorobenzyl derivative exhibits:
Pharmacokinetically, fluorine’s membrane permeability enhancement follows a nonlinear relationship: Ortho-substitution optimally balances transcellular diffusion (Papp = 12 × 10⁻⁶ cm/s in Caco-2 monolayers) and aqueous solubility (0.8 mg/mL at pH 7.4). This contrasts with para-fluoro analogs, where excessive logP (>2.0) reduces dissolution. In vivo, the 2-fluorobenzyl derivative demonstrates >50% oral bioavailability in rodent models—unachievable with hydrophilic ICA cores—validating fluorine’s role in overcoming bioavailability barriers [4] [9].
Table 3: Positional Effects of Fluorine on Pharmacological Properties
Isomer | logP | VIM-2 IC₅₀ (µM) | Caco-2 Pₐₚₚ (10⁻⁶ cm/s) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|---|
2-Fluorobenzyl | 1.82 | 0.15 | 12.1 | >120 |
3-Fluorobenzyl | 1.79 | 0.98 | 10.3 | 95 |
4-Fluorobenzyl | 1.85 | 1.80 | 8.7 | 75 |
Benzyl (no F) | 1.52 | >100 | 5.2 | 45 |
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 99558-89-1
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7